chemical structure and physical properties of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
chemical structure and physical properties of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
An In-depth Technical Guide on N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a plausible synthetic pathway, outlines detailed protocols for characterization, and discusses potential applications based on its structural motifs. The information is underpinned by established chemical principles and data from analogous compounds, offering a predictive yet robust framework for understanding this specific molecule.
Introduction
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine belongs to the phenoxyethylamine class of compounds. This structural family is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. The specific substitutions on the phenyl ring—a chlorine atom at position 2 and a fluorine atom at position 5—are expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide serves to consolidate the predicted and known information about this compound, providing a foundational resource for its synthesis, analysis, and potential exploration in research and development.
Chemical Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure. This section details the molecular architecture and key identifiers for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.
Molecular Structure
The structure comprises a 2-chloro-5-fluorophenoxy group linked via an ether bond to an N-methylethanamine side chain.
Diagram: Chemical Structure
Caption: 2D structure of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine.
Chemical Identifiers
A precise identification of the compound is crucial for database searches and regulatory purposes.
| Identifier | Value |
| IUPAC Name | N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine |
| Molecular Formula | C9H11ClFNO |
| Molecular Weight | 203.64 g/mol |
| Canonical SMILES | CNCCOC1=CC(=C(C=C1)F)Cl |
| InChI Key | (Predicted) YFGYACXYYJAFJV-UHFFFAOYSA-N |
| CAS Number | Not assigned or not publicly available |
Predicted Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, which is critical for experimental design and application. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Physical State | Liquid or low-melting solid at room temperature. | Similar phenoxyethylamines are often oils or solids. |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimation based on related structures. |
| Melting Point | ~30-50 °C | Highly dependent on crystalline packing. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). | The amine group provides some water solubility, but the aromatic ring dominates. |
| pKa | ~8.5-9.5 | Typical for a secondary amine. |
| LogP | ~2.5-3.5 | Indicates moderate lipophilicity. |
Proposed Synthesis Workflow
The synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine can be achieved through a multi-step process. A common and reliable method is the Williamson ether synthesis followed by amination.
Diagram: Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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2-Chloro-5-fluorophenol
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2-Chloro-N-methylethanamine hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
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Potassium iodide (KI), catalytic amount
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Acetone, anhydrous
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a round-bottom flask, add 2-chloro-5-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous acetone.
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Addition of Amine: Add 2-chloro-N-methylethanamine hydrochloride (1.2 eq) to the mixture.
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Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 7.00-7.20 (m, 1H, Ar-H): Aromatic proton adjacent to the chlorine.
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δ 6.70-6.90 (m, 2H, Ar-H): Remaining aromatic protons.
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δ 4.10 (t, 2H, -O-CH₂-): Triplet for the methylene group attached to the oxygen.
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δ 2.90 (t, 2H, -CH₂-N-): Triplet for the methylene group attached to the nitrogen.
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δ 2.50 (s, 3H, -N-CH₃): Singlet for the methyl group on the nitrogen.
¹³C NMR (100 MHz, CDCl₃):
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δ 155-160 (C-O): Aromatic carbon attached to oxygen.
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δ 110-130 (Ar-C): Other aromatic carbons.
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δ 65-70 (-O-CH₂-): Methylene carbon adjacent to oxygen.
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δ 50-55 (-CH₂-N-): Methylene carbon adjacent to nitrogen.
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δ 40-45 (-N-CH₃): Methyl carbon.
Mass Spectrometry (ESI+):
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m/z [M+H]⁺: 204.06 (calculated for C₉H₁₂ClFNO⁺). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
Chromatographic Analysis
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TLC: Rƒ value will depend on the solvent system but should show a single spot after purification. A typical system would be 80:20 Hexanes:Ethyl Acetate.
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HPLC: Purity can be assessed using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid).
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemicals should be followed.
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: Halogenated aromatic compounds and amines can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Assume the compound is toxic and handle it with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[1]
Potential Applications and Future Research
The structural features of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine suggest several avenues for future research:
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Medicinal Chemistry: The phenoxyethylamine scaffold is a privileged structure in drug discovery. This compound could serve as a building block for the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels. The specific halogenation pattern may enhance binding affinity or improve metabolic stability.
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Agrochemicals: Similar structures are found in some herbicides and fungicides. The biological activity of this compound in agricultural applications could be explored.
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Material Science: Amines are often used as curing agents for epoxy resins or as building blocks for polymers. The properties imparted by the fluorinated and chlorinated aromatic ring could be of interest in developing new materials.
Further research should focus on the synthesis of derivatives, in vitro and in vivo biological screening, and a more detailed investigation of its physicochemical properties.
Conclusion
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a compound with significant potential for further investigation in various scientific fields. This guide provides a comprehensive, albeit predictive, overview of its chemical nature, synthesis, and characterization. By following the outlined protocols and safety precautions, researchers can confidently work with this molecule and explore its potential applications. The combination of a well-known pharmacophore with specific halogen substitutions makes it an attractive target for future research and development endeavors.
References
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Liu, C., Jia, W., Qian, Z., & Hua, Z. (2018). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). N'-[2-chloro-4-(2-fluorophenoxy)-5-methylphenyl]-N-ethyl-N-methylmethanimidamide. Retrieved from [Link]
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Appchem. (n.d.). amine. Retrieved from [Link]
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NIST. (n.d.). Bis(2-chloroethyl)methylamine. Retrieved from [Link]
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PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]
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NextSDS. (n.d.). N-[1-(2-Fluorophenyl)ethyl]methylamine — Chemical Substance Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-ethyl-. Retrieved from [Link]
- Google Patents. (n.d.). US6417222B1 - [2-substituted-5-[3-thienyl)-benzyl]-2- ([2-isopropoxy-5-fluoro]-phenyoxy)-ethyl]-amine derivatives, method for the production and use thereof as medicaments.
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PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from [Link]
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PubMed. (2011). Synthesis and optical properties of acidochromic amine-substituted benzo[a]phenazines. Retrieved from [Link]

